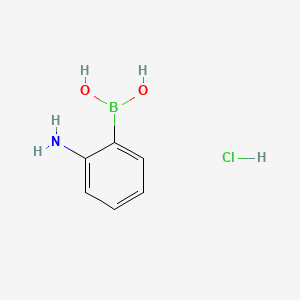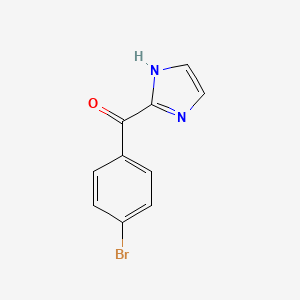
Clorhidrato de 3-(2,5-dibromofenil)-1H-pirazol-5-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclization reactions and the formation of the pyrazole ring. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine involves the formation of the pyrazole ring and displays crystallographic symmetry . Similarly, 2-Aminophenyl-1H-pyrazole is synthesized using copper-mediated aerobic oxidative C-H bond amidation and sulfonamidation . These methods could potentially be adapted for the synthesis of "3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using single-crystal X-ray diffraction (SC-XRD) and computational methods such as density functional theory (DFT) . These techniques provide insights into the geometry, vibrational frequencies, and electronic properties of the molecules. The molecular symmetry and crystallographic data are crucial for understanding the molecular structure of pyrazole derivatives, which can be applied to "3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride" .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including coordination with metal ions, as seen in the complexation of L1 with ZnCl2 . The reactivity of the pyrazole ring can also be directed using substituents, as demonstrated by the use of a removable directing group for C-H amidation and sulfonamidation . These findings suggest that "3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride" may also exhibit interesting reactivity patterns, especially in the presence of metal ions or under oxidative conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as melting points, photoluminescence, and phase behavior, are influenced by their molecular structure . The presence of substituents like bromine atoms in "3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride" could affect these properties. For example, the crystal packing and intermolecular interactions, as seen in other pyrazole derivatives, are important for the stability and properties of the compound . Additionally, the electronic properties, such as the energy gap between frontier molecular orbitals, are relevant for applications like nonlinear optical materials .
Aplicaciones Científicas De Investigación
Investigación Farmacológica
Este compuesto se utiliza en estudios farmacológicos debido a sus posibles propiedades bioactivas. Los derivados de los compuestos dibromofenilo se han investigado por su actividad hemolítica, inhibición de la formación de biopelículas y actividad antitrombolítica. Por ejemplo, ciertos derivados han mostrado resultados prometedores en la inhibición de la formación de biopelículas, lo cual es crucial para combatir las infecciones bacterianas que son resistentes a los tratamientos convencionales .
Química Medicinal
En química medicinal, la parte dibromofenilo a menudo se explora por su papel en la síntesis de moléculas con posibles efectos terapéuticos. El compuesto en cuestión podría servir como precursor en la síntesis de nuevos fármacos, especialmente aquellos que se dirigen a la actividad trombolítica, que es esencial en el tratamiento de coágulos sanguíneos .
Síntesis Orgánica
El compuesto se puede utilizar en la síntesis orgánica, particularmente en reacciones de acoplamiento cruzado de Suzuki. Esta reacción es una herramienta poderosa para crear enlaces carbono-carbono, un paso esencial en la síntesis de moléculas orgánicas complejas. El grupo dibromofenilo en el compuesto proporciona un sitio reactivo para el acoplamiento con ácidos arílbóricos .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2,5-dibromophenyl)-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N3.ClH/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUMXXAFBKLHSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=NN2)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)
![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)










![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)
